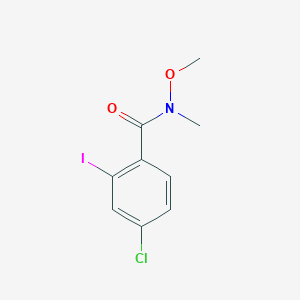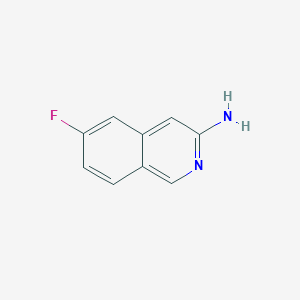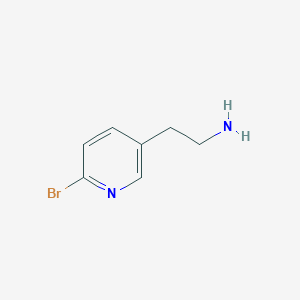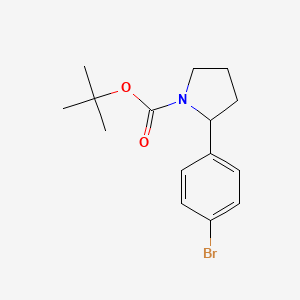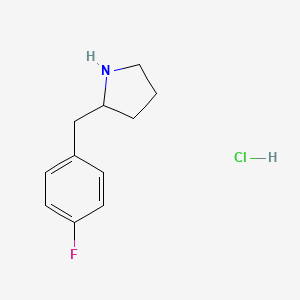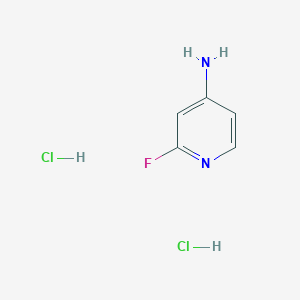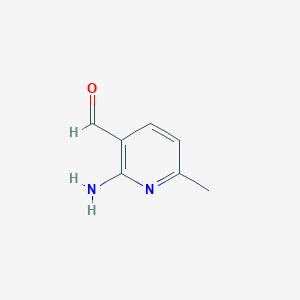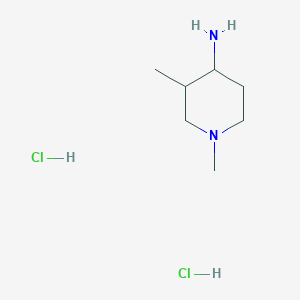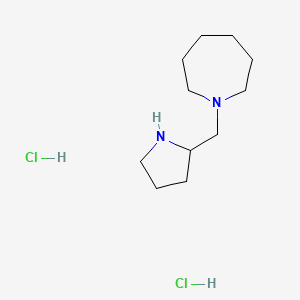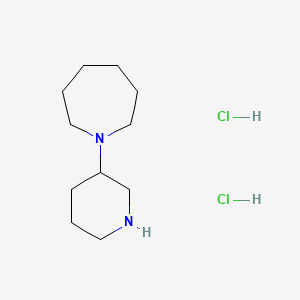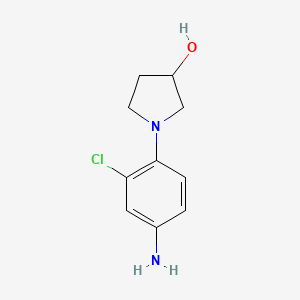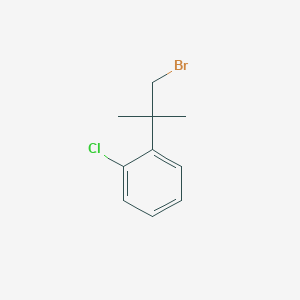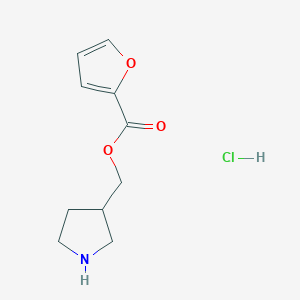
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 2-furoate hydrochloride, commonly known as PFMH, is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.67 g/mol . It has been extensively studied for its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinylmethyl 2-furoate hydrochloride is defined by its molecular formula, C10H14ClNO3 . Detailed structural analysis such as bond lengths, angles, and conformational properties would require more specific studies or computational modeling.Applications De Recherche Scientifique
Synthesis and Chemical Modification
Research has explored the synthesis and chemical modification of cellulose furoates, highlighting the role of furoate derivatives in creating modified cellulose materials with potential applications in biodegradable plastics and pharmaceutical carriers (Köhler & Heinze, 2007). Additionally, the study on the conversion of 3-imidazo[1,2-a]pyridinylidene furan-2-ones into pyrrol-2-one analogs under moderate pressure conditions demonstrates the utility of pyrrolidinylmethyl structures in synthesizing novel organic compounds, potentially applicable in drug development and materials science (Masurier et al., 2016).
Materials Science and Corrosion Inhibition
Furoate derivatives have been investigated for their potential applications in materials science, particularly in the field of corrosion inhibition. A study on the spectral and thermal properties of 4-(phenyldiazenyl)phenyl 2-furoate demonstrates its effectiveness as a corrosion inhibitor for carbon steel in saline waters, indicating the utility of furoate compounds in protecting industrial materials (Moanță et al., 2013).
Pharmaceutical Applications
The synthesis and evaluation of furo[3,2-b]pyridines for their cytotoxic properties against cancer cell lines underscore the potential pharmaceutical applications of compounds related to 3-Pyrrolidinylmethyl 2-furoate hydrochloride. These studies reveal the capacity of such compounds to act as anticancer agents, providing a pathway for the development of new therapeutic drugs (Laxmi et al., 2020).
Analytical Chemistry and Sensing Applications
Research into pyridine/pyridinium symmetrical bisamides, including furan-based bisamides, highlights their application in supramolecular gelators capable of selective sensing of ions and molecules. These findings suggest potential applications in environmental monitoring, food safety analysis, and diagnostic tools (Panja et al., 2018).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-5-13-9)14-7-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQNOAMDZFDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-furoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



